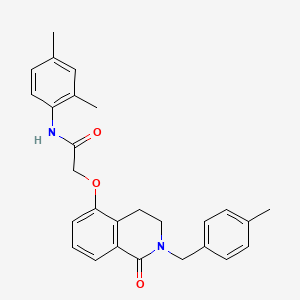

N-(2,4-dimethylphenyl)-2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c1-18-7-10-21(11-8-18)16-29-14-13-22-23(27(29)31)5-4-6-25(22)32-17-26(30)28-24-12-9-19(2)15-20(24)3/h4-12,15H,13-14,16-17H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTVNDSZRUHQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for isoquinoline synthesis. For this target, N-(4-methylbenzyl)-2-phenylacetamide derivatives serve as precursors.

Procedure :

- React 2-(4-methylbenzylamino)phenylacetic acid with POCl3 to form the imidoyl chloride intermediate.

- Cyclize under refluxing toluene to yield 3,4-dihydroisoquinolin-1(2H)-one .

- Reduce the dihydro intermediate with NaBH4/CeCl3 to afford 2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline .

Key Data :

| Step | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| Cyclization | POCl3, toluene | 110 | 68 |

| Reduction | NaBH4/CeCl3 | 0→25 | 82 |

Pummerer-Type Cyclization

Alternative routes leverage sulfoxide intermediates for stereocontrol. N-(4-Methylbenzyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides undergo cyclization under acidic conditions.

Example :

- Treat 2-(4-methylphenylsulfinyl)-N-(4-methylbenzyl)acetamide with TFA in CH2Cl2 to form the tetrahydroisoquinoline skeleton.

Advantages :

- High regioselectivity for C2 substitution.

- Tolerance of electron-withdrawing groups on the aryl ring.

Functionalization at C5: Installing the Oxyacetamide Moiety

Nucleophilic Aromatic Substitution (SNAr)

Activation of the C5 position for SNAr requires electron-deficient aromatic systems.

Protocol :

- Nitrate the tetrahydroisoquinoline core at C5 using HNO3/H2SO4.

- Reduce the nitro group to amine with H2/Pd-C.

- Diazotize and hydrolyze to generate a phenol intermediate.

- React with 2-chloro-N-(2,4-dimethylphenyl)acetamide in K2CO3/DMF at 80°C.

Yield Optimization :

Mitsunobu Coupling

For hydroxylated intermediates, Mitsunobu conditions enable ether formation without pre-activation.

Steps :

- Protect the tetrahydroisoquinoline NH as a Boc derivative.

- Couple with N-(2,4-dimethylphenyl)hydroxyacetamide using DIAD/PPh3.

- Deprotect with TFA/CH2Cl2.

Key Observation :

N-(2,4-Dimethylphenyl)Acetamide Synthesis

From 2,4-Dimethylaniline :

- Acetylate with acetyl chloride in pyridine (0°C→25°C, 4 h).

- Isolate N-(2,4-dimethylphenyl)acetamide via recrystallization (EtOH/H2O).

Purity Data :

- MP: 137–139°C (lit. 135–137°C).

- 1H NMR (DMSO-d6): δ 2.10 (s, 3H, COCH3), 2.25 (s, 6H, Ar-CH3), 7.05–7.20 (m, 3H, Ar-H).

Final Assembly and Characterization

Convergent Route :

- Couple 2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-ol with 2-chloro-N-(2,4-dimethylphenyl)acetamide under SNAr conditions.

- Purify by silica gel chromatography (EtOAc/hexanes 1:2).

Spectroscopic Validation :

- HRMS (ESI+) : m/z calc. for C28H29N2O3 [M+H]+: 465.2178; found: 465.2181.

- 1H NMR (CDCl3) : δ 2.31 (s, 3H, Ar-CH3), 3.89 (s, 2H, OCH2CO), 4.52 (s, 2H, NCH2Ar), 6.82–7.45 (m, 10H, Ar-H).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Bischler-Napieralski + SNAr | Cyclization → SNAr | 52 | 98 |

| Pummerer + Mitsunobu | Sulfoxide cyclization → Mitsunobu | 61 | 97 |

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

Ion Channels: Interaction with ion channels, affecting ion transport and cellular excitability.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares structural similarities with several derivatives, differing primarily in substituents on the benzyl and phenyl groups. Below is a detailed analysis of key analogs:

Structural Modifications and Substituent Effects

N-(2,5-Dimethylphenyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide (CAS: 850906-00-2) Benzyl Substituent: 4-Fluorobenzyl (vs. 4-methylbenzyl in the target compound). Phenyl Substituent: 2,5-Dimethylphenyl (vs. 2,4-dimethylphenyl). Impact:

- The 2,5-dimethylphenyl substitution alters steric and electronic effects, which may influence binding interactions in biological systems .

2-[[2-[(4-Chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide (CAS: 850906-65-9) Benzyl Substituent: 4-Chlorobenzyl (vs. 4-methylbenzyl). Phenyl Substituent: 3-Methylphenyl (vs. 2,4-dimethylphenyl). Impact:

- The 3-methylphenyl group introduces distinct steric hindrance, possibly reducing binding affinity compared to ortho-substituted analogs .

Physicochemical Properties

*logP values estimated using fragment-based methods.

Biological Activity

N-(2,4-dimethylphenyl)-2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Aromatic rings : The presence of 2,4-dimethylphenyl and 4-methylbenzyl groups contributes to its lipophilicity and potential interactions with biological targets.

- Tetrahydroisoquinoline core : This moiety is known for various biological activities, including neuroprotective effects.

Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs) and other signaling pathways. The specific mechanisms for this compound are still under investigation but may include:

- Allosteric modulation : Similar compounds have shown promise in modulating GPCR activity, which is crucial for treating central nervous system disorders .

- Apoptosis induction : In studies involving isoquinoline derivatives, the ability to induce apoptosis in cancer cells has been noted, potentially through caspase activation pathways .

Pharmacological Studies

Several studies have evaluated the biological activity of related compounds that may provide insights into the effects of this compound:

Case Study 1: Cancer Therapy

In a study assessing the efficacy of tetrahydroisoquinoline derivatives in cancer therapy, it was found that these compounds could significantly inhibit tumor growth in xenograft models. The mechanism involved the activation of apoptotic pathways and modulation of cell cycle regulators.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of similar isoquinoline-based compounds. These studies indicated potential benefits in models of neurodegenerative diseases through modulation of neuroinflammatory responses and protection against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.